Piperidine-3-carbonitrile hydrochloride

説明

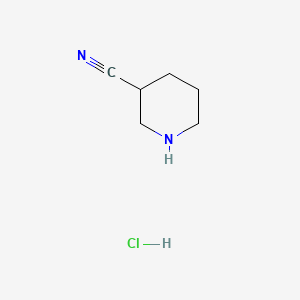

Structure

3D Structure of Parent

特性

IUPAC Name |

piperidine-3-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-3,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGNVDGLCOHDISF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-75-5 | |

| Record name | piperidine-3-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Data Interpretation of (R)-Piperidine-3-carbonitrile Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for (R)-Piperidine-3-carbonitrile hydrochloride. The interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for the structural elucidation and purity assessment of this compound, which serves as a valuable building block in medicinal chemistry and drug development.

Chemical Structure and Properties

-

IUPAC Name: (R)-Piperidine-3-carbonitrile hydrochloride

-

Molecular Formula: C₆H₁₁ClN₂[1]

-

Molecular Weight: 146.62 g/mol [1]

-

Chirality: The presence of a stereocenter at the C3 position of the piperidine ring results in two enantiomers. This guide focuses on the (R)-enantiomer.

Spectroscopic Data Summary

Due to the limited availability of specific experimental spectra for (R)-Piperidine-3-carbonitrile hydrochloride in publicly accessible databases, the following data tables are based on predictive analysis and comparison with structurally similar compounds, such as piperidine and its derivatives.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| H1 (NH) | 9.0 - 11.0 | Broad singlet | 2H |

| H3 | 3.5 - 3.8 | Multiplet | 1H |

| H2ax, H6ax | 3.2 - 3.5 | Multiplet | 2H |

| H2eq, H6eq | 2.8 - 3.1 | Multiplet | 2H |

| H4ax, H5ax | 2.0 - 2.3 | Multiplet | 2H |

| H4eq, H5eq | 1.8 - 2.0 | Multiplet | 2H |

Note: The chemical shifts are referenced to a standard internal solvent peak. The hydrochloride salt form will result in deshielding of the protons, particularly the N-H protons and the adjacent α-protons.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C≡N | 118 - 122 |

| C2, C6 | 45 - 50 |

| C3 | 28 - 32 |

| C4, C5 | 22 - 28 |

Note: The ¹³C NMR spectrum is typically proton-decoupled, resulting in singlet peaks for each carbon environment.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (salt) | 2700 - 3000 | Strong, broad |

| C-H stretch (alkane) | 2850 - 2960 | Medium to strong |

| C≡N stretch | 2240 - 2260 | Medium |

| C-N stretch | 1000 - 1250 | Medium |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI+)

| Ion | Predicted m/z |

| [M+H]⁺ | 111.09 |

| [M+Na]⁺ | 133.07 |

Note: The molecular ion of the free base (C₆H₁₀N₂) is expected to be observed. The hydrochloride salt will dissociate in the ESI source.

Experimental Protocols

NMR Spectroscopy

A sample of 5-10 mg of (R)-Piperidine-3-carbonitrile hydrochloride is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2] The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field spectrometer.

Infrared (IR) Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[3] Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding 1-2 mg of the sample with 100-200 mg of dry KBr and pressing the mixture into a thin, transparent disk.[3]

Mass Spectrometry

Electrospray ionization (ESI) is a suitable method for this polar compound. The sample is dissolved in a solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.[4] This stock solution is then further diluted to the low µg/mL range and introduced into the mass spectrometer.[4]

Data Interpretation Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of (R)-Piperidine-3-carbonitrile hydrochloride.

Caption: Workflow for Spectroscopic Data Interpretation.

Hypothetical Signaling Pathway in Drug Development

Piperidine scaffolds are common in pharmacologically active compounds. The following diagram illustrates a hypothetical signaling pathway where a drug containing the (R)-Piperidine-3-carbonitrile moiety acts as an antagonist to a G-protein coupled receptor (GPCR).

Caption: Hypothetical GPCR Antagonism Pathway.

References

An In-depth Technical Guide on the Core Properties of Racemic Piperidine-3-carbonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of racemic piperidine-3-carbonitrile hydrochloride. Given the limited availability of specific experimental data for this exact compound, this guide synthesizes information from closely related analogs and theoretical principles to offer a robust resource for research and development activities.

Chemical and Physical Properties

Racemic this compound is a piperidine derivative featuring a nitrile group at the 3-position. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a versatile building block in medicinal chemistry.

Table 1: Fundamental Properties of Racemic this compound and Related Compounds

| Property | Racemic this compound | N-Boc-3-cyanopiperidine (for reference) | Piperidine (for reference) |

| Molecular Formula | C₆H₁₁ClN₂ | C₁₁H₁₈N₂O₂ | C₅H₁₁N |

| Molecular Weight | 146.62 g/mol | 210.27 g/mol | 85.15 g/mol [1] |

| Appearance | Expected to be a white to off-white crystalline solid | White to yellow powder | Clear, colorless liquid[1] |

| Melting Point | Data not available | 60-65 °C | -9 °C[1] |

| Boiling Point | Data not available | 40 °C at 30 mmHg | 106 °C[1] |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | Soluble in Methanol | Miscible in water[1] |

| CAS Number | 7492-88-8 (for the racemic free base) | 91419-53-3 | 110-89-4[1] |

Spectroscopic Data (Predicted and Representative)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons on the piperidine ring. The chemical shifts will be influenced by the electron-withdrawing nitrile group and the protonated amine.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| H3 (methine) | 3.0 - 3.5 | Multiplet |

| H2, H6 (equatorial) | 3.2 - 3.6 | Multiplet |

| H2, H6 (axial) | 2.8 - 3.2 | Multiplet |

| H4, H5 (equatorial) | 1.9 - 2.3 | Multiplet |

| H4, H5 (axial) | 1.6 - 2.0 | Multiplet |

| NH₂⁺ | Broad singlet | Broad Singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The nitrile carbon and the carbons adjacent to the nitrogen are expected to be the most deshielded.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) |

| C≡N | 118 - 122 |

| C3 | 30 - 35 |

| C2, C6 | 45 - 50 |

| C4, C5 | 20 - 30 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (salt) | 3200 - 2800 | Strong, broad |

| C-H stretch | 3000 - 2850 | Medium |

| C≡N stretch | 2260 - 2240 | Medium, sharp |

| N-H bend | 1600 - 1500 | Medium |

A key feature to identify would be the sharp, medium intensity peak corresponding to the nitrile group stretch around 2250 cm⁻¹.[2]

Mass Spectrometry (MS)

In a mass spectrum, the molecule is expected to fragment in a predictable manner. The molecular ion peak for the free base (C₆H₁₀N₂) would be observed at m/z 110.16. Common fragmentation patterns would involve the loss of the nitrile group or fragmentation of the piperidine ring.

Experimental Protocols

The following are generalized protocols for the synthesis, purification, and analysis of racemic this compound, based on procedures for similar compounds.

Synthesis of Racemic this compound

This synthesis can be approached via the dehydration of the corresponding amide, piperidine-3-carboxamide.

Materials:

-

Piperidine-3-carboxamide

-

Thionyl chloride (SOCl₂) or Phosphorus pentoxide (P₂O₅)

-

Anhydrous solvent (e.g., Toluene, Dichloromethane)

-

Hydrochloric acid (in a suitable solvent like ether or isopropanol)

Procedure:

-

Suspend piperidine-3-carboxamide in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath.

-

Slowly add a dehydrating agent (e.g., thionyl chloride) dropwise to the cooled suspension. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the solvent can be removed under reduced pressure.

-

The crude product (racemic piperidine-3-carbonitrile) is then dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

-

A solution of hydrochloric acid in the same or a compatible solvent is added dropwise with stirring to precipitate the hydrochloride salt.

-

The resulting solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield racemic this compound.

Purification

Recrystallization is a common method for purifying the final product.

Procedure:

-

Dissolve the crude racemic this compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of ethanol and diethyl ether, or isopropanol).

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the compound.

HPLC Conditions (General Example):

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 210 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

This method can be adapted and optimized for specific instrumentation and purity requirements.[3][4]

Visualizations

Synthetic and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of racemic this compound.

Caption: General workflow for the synthesis and purification of the target compound.

Potential Applications in Drug Discovery

The piperidine-3-carbonitrile scaffold is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications, particularly targeting the central nervous system (CNS).

Caption: Potential derivatization pathways and therapeutic applications.

References

- 1. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure Analysis of Piperidine-3-carbonitrile Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of piperidine-3-carbonitrile derivatives. Due to the limited availability of public domain crystallographic data for piperidine-3-carbonitrile hydrochloride isomers, this guide presents a comprehensive analysis of a closely related and structurally significant compound: 3-oxo-3-(piperidin-1-yl)propanenitrile . The methodologies and structural insights derived from this analogue serve as a valuable reference for researchers working with piperidine-3-carbonitrile and its salts.

The piperidine scaffold is a cornerstone in medicinal chemistry, and understanding the three-dimensional arrangement of its derivatives is crucial for rational drug design and development. This guide offers detailed experimental protocols, quantitative structural data, and visual representations of the analytical workflow to aid in these endeavors.

Representative Crystal Structure Data: 3-oxo-3-(piperidin-1-yl)propanenitrile

The following tables summarize the crystallographic data for 3-oxo-3-(piperidin-1-yl)propanenitrile, a compound featuring a piperidine ring functionalized with a cyanomethyl group at the nitrogen atom. This data provides a foundational understanding of the conformational preferences and structural parameters that can be expected in related molecules.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Value |

| Empirical Formula | C₈H₁₂N₂O |

| Formula Weight | 152.19 |

| Temperature | 293(2) K |

| Wavelength | 1.54178 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 9.7106(2) Å |

| b | 8.9468(2) Å |

| c | 9.8487(2) Å |

| α | 90° |

| β | 101.425(1)° |

| γ | 90° |

| Volume | 838.69(3) ų |

| Z | 4 |

| Calculated Density | 1.205 Mg/m³ |

| Absorption Coefficient | 0.663 mm⁻¹ |

| F(000) | 328 |

| Data Collection & Refinement | |

| Theta range for data collection | 9.12 to 66.63° |

| Reflections collected | 5110 |

| Independent reflections | 1222 [R(int) = 0.029] |

| Completeness to theta = 66.63° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1222 / 0 / 100 |

| Goodness-of-fit on F² | 1.053 |

| Final R indices [I>2sigma(I)] | R1 = 0.053, wR2 = 0.128 |

| R indices (all data) | R1 = 0.057, wR2 = 0.132 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| N(1)-C(1) | 1.464(2) |

| N(1)-C(5) | 1.465(2) |

| N(1)-C(6) | 1.348(2) |

| C(6)-O(1) | 1.238(2) |

| C(6)-C(7) | 1.516(2) |

| C(7)-C(8) | 1.458(2) |

| C(8)-N(2) | 1.144(2) |

Table 3: Selected Bond Angles (°) and Torsion Angles (°)

| Angle | Value (°) |

| C(1)-N(1)-C(5) | 112.5(1) |

| C(1)-N(1)-C(6) | 123.4(1) |

| C(5)-N(1)-C(6) | 124.1(1) |

| O(1)-C(6)-N(1) | 121.7(1) |

| O(1)-C(6)-C(7) | 120.7(1) |

| N(1)-C(6)-C(7) | 117.6(1) |

| C(6)-C(7)-C(8) | 112.9(1) |

| N(2)-C(8)-C(7) | 178.1(2) |

| Torsion Angle | Value (°) |

| C(5)-N(1)-C(1)-C(2) | 55.4(2) |

| N(1)-C(1)-C(2)-C(3) | -55.7(2) |

| C(1)-C(2)-C(3)-C(4) | 56.0(2) |

| C(2)-C(3)-C(4)-C(5) | -56.1(2) |

| C(3)-C(4)-C(5)-N(1) | 55.8(2) |

| C(1)-N(1)-C(5)-C(4) | -55.4(2) |

Experimental Protocols

The following sections detail the methodologies for the synthesis and structural analysis of piperidine-3-carbonitrile derivatives, based on established procedures for similar compounds.

Synthesis of 3-oxo-3-(piperidin-1-yl)propanenitrile[1][2]

A mixture of ethyl cyanoacetate (1 equivalent) and piperidine (2 equivalents) in ethanol is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the crude product. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol, to obtain single crystals suitable for X-ray diffraction.[1]

Single-Crystal X-ray Diffraction Analysis[1][2]

A suitable single crystal of the compound is mounted on a diffractometer. Data is collected at a controlled temperature, typically 293(2) K, using graphite-monochromated MoKα or CuKα radiation. The structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in geometrically calculated positions and refined using a riding model.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer at a specified frequency (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are recorded on a spectrometer in the range of 4000-400 cm⁻¹. Samples can be prepared as KBr pellets or thin films.

-

Mass Spectrometry (MS): High-resolution mass spectra are obtained using techniques such as electrospray ionization (ESI) to confirm the molecular weight and elemental composition of the synthesized compounds.

Visualization of Experimental Workflow

The following diagrams illustrate the typical workflows for the synthesis and crystal structure analysis of piperidine derivatives.

Caption: Workflow for the synthesis and single-crystal X-ray analysis.

Caption: Comprehensive characterization pathway for piperidine derivatives.

Conclusion

This technical guide provides a framework for the crystal structure analysis of piperidine-3-carbonitrile derivatives, utilizing data from a closely related analogue, 3-oxo-3-(piperidin-1-yl)propanenitrile. The presented data and experimental protocols offer valuable insights for researchers in medicinal chemistry and drug development. The chair conformation of the piperidine ring observed in the analogue is a common and energetically favorable conformation for such six-membered heterocyclic systems. The detailed bond lengths, angles, and torsion angles provide a quantitative basis for computational modeling and structure-activity relationship studies of novel piperidine-3-carbonitrile derivatives. Further research is warranted to obtain and analyze the crystal structures of the specific hydrochloride isomers to provide a more direct comparison.

References

CAS number and molecular structure of Piperidine-3-carbonitrile hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Piperidine-3-carbonitrile hydrochloride, a key building block in medicinal chemistry and drug discovery. This document details its chemical identity, molecular structure, relevant quantitative data, a representative synthetic protocol, and its application in the development of therapeutic agents.

Chemical Identity and Molecular Structure

This compound is a heterocyclic compound featuring a piperidine ring substituted with a nitrile group at the 3-position. It is typically available as a racemic mixture and as individual enantiomers, which are crucial for the stereospecific synthesis of complex biologically active molecules. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

The molecular structure of this compound is characterized by a saturated six-membered nitrogen-containing ring. The nitrile group at the 3-position is a versatile chemical handle for further synthetic transformations.

Molecular Structure:

Caption: Molecular Structure of this compound.

Quantitative Data

The following table summarizes the key chemical identifiers and properties of this compound and its common stereoisomers.

| Property | Value | Citation(s) |

| Chemical Name | This compound | [1][2] |

| Synonyms | 3-Cyanopiperidine hydrochloride | [1] |

| Molecular Formula | C₆H₁₁ClN₂ | [1][2][3] |

| Molecular Weight | 146.62 g/mol | [1][2][3] |

| CAS Number (Racemate) | 1199773-75-5 | [1][4] |

| CAS Number (S)-enantiomer | 915226-72-1 | |

| CAS Number (R)-enantiomer | 1407991-27-8 | [3] |

| Appearance | Solid | [2] |

| Purity (Typical) | ≥95% - 97% | [2][3] |

| Solubility | Soluble in polar solvents, particularly water. | [2] |

| Storage | Room temperature, under an inert atmosphere. | [3] |

Experimental Protocols

Representative Synthesis of 3-Cyanopiperidine Hydrochloride

A common method for the synthesis of cyanopiperidines is through the dehydration of the corresponding carboxamide. The following is a representative protocol adapted for the synthesis of 3-cyanopiperidine hydrochloride from piperidine-3-carboxamide.

Materials:

-

Piperidine-3-carboxamide

-

Thionyl chloride (SOCl₂)

-

Anhydrous Toluene

-

Nitrogen gas supply

-

Standard laboratory glassware and stirring equipment

Procedure:

-

A solution of piperidine-3-carboxamide is prepared in anhydrous toluene in a round-bottom flask under a nitrogen atmosphere.

-

The solution is cooled in an ice bath to 0-5 °C.

-

Thionyl chloride (2 to 3 molar equivalents) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

The resulting precipitate, this compound, is collected by filtration.

-

The solid is washed with cold toluene to remove any unreacted starting materials and byproducts.

-

The product is then dried under vacuum to yield the final product as a solid.

Note: This is a representative protocol and may require optimization for scale and purity requirements. Appropriate safety precautions should be taken when handling thionyl chloride and other reagents.

Role in Drug Discovery and Development

This compound serves as a crucial chiral building block for the synthesis of more complex and biologically active molecules. The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.

This compound is particularly valuable in the development of ligands for Central Nervous System (CNS) targets. For instance, it has been utilized in the synthesis of dual-acting histamine H₃ and sigma-1 receptor ligands, which are being investigated for the treatment of neuropathic pain and other neurological disorders. The protonated piperidine nitrogen is often essential for forming key interactions, such as salt bridges, with amino acid residues in the binding pockets of target proteins. The nitrile group provides a versatile point for further chemical modifications, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Role of Piperidine-3-carbonitrile HCl in Drug Discovery.

Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are typically available from commercial suppliers upon request. This data is essential for confirming the structure and purity of the compound before its use in synthetic applications. Characteristic signals in ¹³C NMR for the nitrile group are expected to appear around 110-125 ppm.

References

A Technical Guide to the Thermochemical Characterization of Piperidine-3-carbonitrile hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Experimental Determination of Thermochemical Properties

A multi-faceted experimental approach is necessary to fully characterize the thermochemical profile of a solid compound like Piperidine-3-carbonitrile hydrochloride. The primary techniques employed are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Bomb Calorimetry.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] It is used to determine transition temperatures and enthalpies for processes like melting, crystallization, and solid-solid phase transitions.[5]

Key Parameters Obtained:

-

Melting Point (T_m)

-

Enthalpy of Fusion (ΔH_fus)

-

Glass Transition Temperature (T_g) for amorphous content

-

Heat Capacity (C_p)

Detailed Experimental Protocol:

-

Sample Preparation: Accurately weigh 5 to 15 mg of this compound into a hermetic DSC pan.[6] Crimp the pan to seal it.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert nitrogen flow (e.g., 20 cm³/min) to prevent oxidative degradation.[6]

-

Thermal History Erasure: Equilibrate the sample at a sub-ambient temperature (e.g., -20°C). Ramp the temperature to a point above the expected melt (e.g., 60°C) at a controlled rate (e.g., 20°C/min), hold for a few minutes, and then cool back to the starting temperature. Repeat this heat/cool/heat cycle to erase the sample's prior thermal history.[6]

-

Data Acquisition: Perform a final heating ramp at a controlled rate (e.g., 10-20°C/min) through the melting transition.[6]

-

Data Analysis: The resulting thermogram is analyzed to determine the onset temperature of the melting endotherm (T_m). The area under the melting peak is integrated to calculate the enthalpy of fusion (ΔH_fus).[5][6]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8] It is essential for determining the thermal stability, decomposition temperatures, and the presence of volatile components like moisture or residual solvents.[8][9]

Key Parameters Obtained:

-

Thermal Stability Range

-

Decomposition Temperature (T_d)

-

Mass Loss due to Volatiles (e.g., water, solvents)

Detailed Experimental Protocol:

-

Sample Preparation: Place a precisely weighed sample (typically 5-10 mg) into a TGA sample pan.

-

Instrument Setup: Position the pan on the high-precision balance within the TGA furnace.

-

Data Acquisition: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen) to a temperature beyond its decomposition point. The mass of the sample is continuously monitored and recorded.[7]

-

Data Analysis: The TGA curve plots mass percent against temperature. The onset temperature of a significant mass loss step indicates the beginning of decomposition. The amount of mass lost at different stages can be quantified to determine moisture content or stoichiometry of solvates.[8]

Bomb Calorimetry

To determine the standard enthalpy of formation (ΔH_f°), the standard enthalpy of combustion (ΔH_c°) is first measured using a bomb calorimeter. This technique involves the complete combustion of a sample in a high-pressure oxygen environment.[10][11]

Key Parameters Obtained:

-

Heat of Combustion at Constant Volume (ΔU_c)

-

Standard Enthalpy of Combustion (ΔH_c°)

-

Standard Enthalpy of Formation (ΔH_f°)

Detailed Experimental Protocol:

-

Calorimeter Calibration: First, determine the energy equivalent (heat capacity) of the calorimeter by combusting a certified standard of known heat of combustion, such as benzoic acid.[12]

-

Sample Preparation: Press a precise mass (not to exceed 1.1 g) of this compound into a pellet.[13] Place the pellet in the sample crucible.

-

Bomb Assembly: Attach a measured length of fuse wire between the electrodes, ensuring it touches the sample pellet.[13] Add a small, known amount of water (e.g., 1 mL) to the bomb to ensure all product water is in the liquid state.[13] Seal the bomb and pressurize it with excess pure oxygen.

-

Combustion: Submerge the sealed bomb in a known volume of water in the calorimeter's insulating jacket.[14] Once the system reaches thermal equilibrium, ignite the sample via the fuse wire.

-

Temperature Measurement: Record the temperature of the water bath before and after combustion, monitoring it until a maximum temperature is reached and it begins to cool.

-

Calculation: The heat of combustion at constant volume (ΔU_c) is calculated from the temperature rise and the energy equivalent of the calorimeter, with corrections for the fuse wire combustion and the formation of nitric acid from the sample's nitrogen content.[10][13] ΔH_c° is then calculated from ΔU_c, and finally, the standard enthalpy of formation (ΔH_f°) is derived using Hess's Law with the known standard enthalpies of formation for the combustion products (CO₂, H₂O, N₂, HCl).

Experimental Workflow for Thermochemical Data Determination

Caption: Workflow for experimental thermochemical characterization.

Computational Estimation of Thermochemical Properties

In the absence of experimental data, computational quantum chemistry provides a powerful alternative for predicting thermochemical properties.[15][16] Methods like Density Functional Theory (DFT) can yield accurate estimations for molecules like this compound.

General Computational Workflow:

-

Structure Optimization: The 3D molecular structure of the compound is optimized to find its lowest energy conformation (geometry).

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized structure. This confirms the structure is a true energy minimum and provides the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

-

Energy Calculation: A high-accuracy single-point energy calculation is performed.

-

Property Derivation: The standard enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes, which leverage the computed energies and known experimental enthalpies of formation for reference species to ensure accuracy and cancel systematic errors.[17]

Computational Workflow for Estimating Enthalpy of Formation

Caption: Workflow for computational thermochemistry estimation.

Thermochemical Data of Related Compounds

To provide a frame of reference, the following table summarizes key experimental thermochemical data for the parent compound, piperidine. These values serve as a useful baseline for estimating the properties of its derivatives.

| Property | Symbol | Value | Units | Reference(s) |

| Standard Enthalpy of Formation (gas) | Δ_f_H°(g) | -47.15 ± 0.63 | kJ/mol | [18] |

| Standard Enthalpy of Formation (liquid) | Δ_f_H°(l) | -88.7 ± 0.6 | kJ/mol | [19] |

| Standard Enthalpy of Combustion (liquid) | Δ_c_H°(l) | -3491.5 ± 0.5 | kJ/mol | [19] |

| Liquid Phase Heat Capacity (298.15 K) | C_p(l) | 179.86 | J/mol·K | [19] |

| Standard Molar Entropy (liquid) | S°(l) | 203.4 | J/mol·K | [19] |

Conclusion

While direct experimental thermochemical data for this compound is not currently published, this guide outlines the definitive methodologies for its determination. A combination of Differential Scanning Calorimetry, Thermogravimetric Analysis, and Bomb Calorimetry provides a complete experimental picture of the compound's thermal properties. Furthermore, modern computational chemistry offers a reliable and accessible route to predict these properties. By following the protocols and workflows detailed herein, researchers and drug development professionals can obtain the essential data needed for robust process development, safety assessment, and formulation of this important pharmaceutical intermediate.

References

- 1. CAS 1199773-75-5: this compound [cymitquimica.com]

- 2. (S)-Piperidine-3-carbonitrile hydrochloride|CAS 915226-72-1 [benchchem.com]

- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 4. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 5. s4science.at [s4science.at]

- 6. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 7. veeprho.com [veeprho.com]

- 8. improvedpharma.com [improvedpharma.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mrclab.com [mrclab.com]

- 12. scimed.co.uk [scimed.co.uk]

- 13. homepages.gac.edu [homepages.gac.edu]

- 14. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Piperidine [webbook.nist.gov]

- 19. Piperidine [webbook.nist.gov]

Methodological & Application

Application Note: Chiral HPLC Method for the Separation of Piperidine-3-carbonitrile Hydrochloride Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed protocol for the chiral separation of Piperidine-3-carbonitrile hydrochloride enantiomers using High-Performance Liquid Chromatography (HPLC). Due to the compound's lack of a native chromophore for standard UV detection, a pre-column derivatization step with 2,4-dinitrofluorobenzene (DNFB) is employed. This application note provides a comprehensive guide to the derivatization procedure, followed by a robust HPLC method, including stationary phase selection, mobile phase composition, and instrument parameters.

Introduction

Piperidine-3-carbonitrile is a key chiral intermediate in the synthesis of various pharmaceutical compounds. The stereochemistry of this molecule can significantly influence the efficacy and safety of the final drug product. Therefore, a reliable analytical method to separate and quantify its enantiomers is crucial for quality control and regulatory compliance in drug development.[1][2] This application note addresses the challenge of separating the enantiomers of this compound, which is complicated by its lack of a strong UV-absorbing chromophore. To overcome this, a pre-column derivatization method is proposed to introduce a chromophore, enabling sensitive UV detection.[3][4]

Experimental Workflow

The overall experimental workflow for the chiral separation of this compound enantiomers is depicted below.

Caption: Workflow from sample preparation to data analysis.

Detailed Experimental Protocols

Pre-column Derivatization Protocol

This protocol describes the derivatization of this compound with 2,4-dinitrofluorobenzene (DNFB).

Materials:

-

This compound

-

2,4-dinitrofluorobenzene (DNFB)

-

Triethylamine (TEA)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Vials for reaction

Procedure:

-

Sample Preparation: Prepare a 1.0 mg/mL solution of this compound in acetonitrile.

-

Derivatizing Agent Preparation: Prepare a 10 mg/mL solution of DNFB in acetonitrile.

-

Reaction:

-

In a reaction vial, add 100 µL of the this compound solution.

-

Add 20 µL of triethylamine to neutralize the hydrochloride and act as a base.

-

Add 100 µL of the DNFB solution.

-

Cap the vial and vortex briefly.

-

Incubate the mixture at 60°C for 30 minutes.

-

-

Quenching: After incubation, cool the vial to room temperature. The sample is now ready for HPLC analysis.

Chiral HPLC Method Protocol

This protocol outlines the HPLC conditions for the separation of the derivatized enantiomers.

Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column thermostat

-

UV-Vis detector

Chromatographic Conditions:

| Parameter | Value |

| Chiral Stationary Phase | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane : Ethanol : Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 10 µL |

| Detection Wavelength | 360 nm |

Data Presentation

The following table summarizes the expected chromatographic data for the separation of the derivatized Piperidine-3-carbonitrile enantiomers.

| Enantiomer | Retention Time (min) | Tailing Factor | Theoretical Plates |

| Enantiomer 1 | 8.5 | 1.1 | 8500 |

| Enantiomer 2 | 10.2 | 1.2 | 9200 |

| Resolution (Rs) | > 2.0 |

Logical Relationship of Method Development

The selection of the appropriate chiral stationary phase (CSP) is critical for achieving successful enantiomeric separation. The following diagram illustrates a logical approach to CSP screening.

Caption: A systematic approach to chiral column screening.

Conclusion

The described method, incorporating a pre-column derivatization step with DNFB, provides a reliable and sensitive approach for the chiral separation of this compound enantiomers by HPLC. This application note serves as a comprehensive guide for researchers and professionals in the pharmaceutical industry, enabling accurate determination of enantiomeric purity, which is essential for the development of safe and effective chiral drugs.

References

Application Notes and Protocols for the Synthesis of Spirocyclic Compounds from Piperidine-3-carbonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of spiro-piperidine-hydantoins, a class of spirocyclic compounds with significant potential in medicinal chemistry, using piperidine-3-carbonitrile hydrochloride as a readily available starting material. Spirocyclic scaffolds are of high interest in drug discovery due to their inherent three-dimensionality, which can lead to improved potency, selectivity, and pharmacokinetic properties.

Introduction

Spiro-piperidines are a prominent structural motif in a number of FDA-approved drugs and clinical candidates. The rigid nature of the spirocyclic core allows for a precise spatial arrangement of substituents, facilitating optimal interactions with biological targets. This protocol outlines a robust and adaptable two-step synthetic sequence to access novel spiro-piperidine-hydantoins from this compound. The methodology involves the protection of the piperidine nitrogen, followed by a one-pot reaction with an isocyanate and subsequent acid-mediated cyclization.

Synthetic Pathway Overview

The synthesis commences with the protection of the secondary amine of this compound. A tert-butyloxycarbonyl (Boc) group is introduced to prevent side reactions in the subsequent steps. The N-Boc-protected intermediate is then reacted with a selected isocyanate to form a urea derivative, which undergoes an acid-catalyzed intramolecular cyclization to yield the final spirohydantoin product.

Caption: General synthetic pathway for spiro-piperidine-hydantoins.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl 3-cyano-1-piperidinecarboxylate

This protocol describes the N-protection of this compound.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (2.2 eq) at 0 °C.

-

Stir the mixture for 10 minutes, then add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of Spiro[piperidine-3,4'-imidazolidine]-2',5'-dione Derivatives

This protocol details the one-pot synthesis of the spirohydantoin scaffold from the N-protected piperidine-3-carbonitrile.

Materials:

-

tert-butyl 3-cyano-1-piperidinecarboxylate

-

Aryl or alkyl isocyanate (e.g., phenyl isocyanate)

-

1,2-Dichloroethane (DCE)

-

Concentrated hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar with heating capabilities

-

Standard laboratory glassware

Procedure:

-

Dissolve tert-butyl 3-cyano-1-piperidinecarboxylate (1.0 eq) and the desired isocyanate (1.1 eq) in 1,2-dichloroethane (DCE, 0.5 M).

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours.

-

Monitor the formation of the urea intermediate by TLC.

-

After the initial reaction is complete, add concentrated hydrochloric acid (4.0 eq) to the reaction mixture.

-

Continue to stir the mixture at 80 °C for an additional 12-18 hours to effect cyclization and deprotection of the Boc group.

-

Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford the desired spiro-piperidine-hydantoin.

Caption: Step-by-step experimental workflow.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a spiro-piperidine-hydantoin derivative using phenyl isocyanate as a representative coupling partner.

| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Piperidine-3-carbonitrile HCl | (Boc)₂O | DCM | 0 to RT | 14 | tert-butyl 3-cyano-1-piperidinecarboxylate | 92 |

| 2a | tert-butyl 3-cyano-1-piperidinecarboxylate | Phenyl Isocyanate | DCE | 80 | 5 | Urea Intermediate | - |

| 2b | Urea Intermediate | Conc. HCl | DCE | 80 | 16 | Spiro[piperidine-3,4'-imidazolidine]-2',5'-dione | 78 |

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Conclusion

The protocols described provide a reliable and straightforward methodology for the synthesis of novel spiro-piperidine-hydantoins from this compound. This approach is amenable to parallel synthesis for the generation of compound libraries for high-throughput screening in drug discovery programs. The versatility of the isocyanate component allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.

Application Notes & Protocols: Piperidine-3-carbonitrile hydrochloride in Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern medicinal chemistry, offering an efficient path to novel lead compounds. The core principle of FBDD involves screening small, low-molecular-weight compounds ("fragments") for weak but high-quality interactions with a biological target.[1][2] These initial hits then serve as starting points for elaboration into more potent, drug-like molecules.[3]

Saturated heterocyclic scaffolds, particularly piperidines, are highly valued in drug discovery due to their prevalence in approved drugs and their ability to provide three-dimensional (3D) diversity.[4][5] Unlike flat, aromatic fragments that populate a significant portion of traditional screening libraries, 3D fragments can explore a wider range of chemical space, often leading to improved physicochemical properties and novel intellectual property.[1][6]

Piperidine-3-carbonitrile hydrochloride is an exemplary 3D fragment. Its rigid, chair-like conformation, combined with a nitrile group (a versatile synthetic handle and potential hydrogen bond acceptor) and a secondary amine (a hydrogen bond donor and a point for synthetic elaboration), makes it an attractive candidate for FBDD campaigns. This document provides detailed application notes and protocols for the use of this compound and similar saturated heterocyclic fragments in a typical FBDD workflow.

Physicochemical Properties of a Representative Fragment

This compound is well-suited for FBDD, adhering to the widely accepted "Rule of Three" (MW < 300 Da, cLogP < 3, H-bond donors/acceptors ≤ 3).[1]

| Property | Value | FBDD Guideline ("Rule of Three") |

| Molecular Formula | C₆H₁₁ClN₂ | - |

| Molecular Weight | 146.62 g/mol | < 300 Da |

| cLogP (calculated) | ~0.5 - 1.0 | < 3 |

| Hydrogen Bond Donors | 1 (secondary amine) | ≤ 3 |

| Hydrogen Bond Acceptors | 1 (nitrile nitrogen) | ≤ 3 |

| Rotatable Bonds | 0 | < 3 |

| Scaffold Type | 3D, Saturated Heterocycle | Desirable for novel chemical space |

General FBDD Workflow

The successful application of this compound in an FBDD campaign follows a multi-stage process involving primary screening, hit validation, and characterization, followed by structure-guided elaboration.

References

- 1. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Enzymatic Kinetic Resolution of Racemic Piperidine-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiomerically pure piperidine derivatives are pivotal building blocks in the synthesis of numerous pharmaceuticals. This document provides detailed application notes and hypothetical protocols for the enzymatic kinetic resolution of racemic piperidine-3-carbonitrile, a valuable chiral intermediate. Two primary enzymatic strategies are presented: lipase-catalyzed kinetic resolution via N-acylation and nitrilase-catalyzed kinetic resolution through hydrolysis of the nitrile moiety. These protocols are based on established methodologies for similar substrates, offering a robust starting point for experimental work.

Introduction and Significance

The piperidine scaffold is a prevalent motif in a wide range of biologically active compounds and approved drugs.[1][2] The stereochemistry of substituents on the piperidine ring is often critical for pharmacological activity, with different enantiomers exhibiting distinct potency, selectivity, and safety profiles.[3] Specifically, chiral 3-substituted piperidines, such as (R)-3-aminopiperidine, are key components in modern pharmaceuticals, including dipeptidyl peptidase-IV (DPP-IV) inhibitors like Alogliptin, which are used in the treatment of type 2 diabetes.[4][5]

Piperidine-3-carbonitrile serves as a versatile precursor to both 3-aminopiperidine and piperidine-3-carboxylic acid derivatives, making its enantiomers highly sought-after intermediates in drug discovery and development.[6] Enzymatic kinetic resolution (EKR) offers a green and highly selective method for obtaining these enantiopure compounds from a racemic mixture, avoiding the use of expensive or toxic reagents often associated with classical resolution or asymmetric synthesis.[3]

This document outlines two potential enzymatic approaches for the kinetic resolution of racemic piperidine-3-carbonitrile.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a process in which an enzyme stereoselectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This difference in reaction rates allows for the separation of the two enantiomers. For a successful kinetic resolution, a high enantiomeric ratio (E-value) is desired, which signifies a large difference in the reaction rates of the two enantiomers.

Logical Workflow for Enzymatic Kinetic Resolution

Caption: General workflow for enzymatic kinetic resolution.

Protocol 1: Lipase-Catalyzed Kinetic Resolution by N-Acylation

This protocol describes a hypothetical method for the kinetic resolution of racemic piperidine-3-carbonitrile using a lipase to selectively acylate one of the enantiomers. Lipases are widely used for the resolution of cyclic secondary amines.[7][8] Candida antarctica lipase B (CALB), often in its immobilized form (Novozym 435), is a common and effective choice for such transformations.[8]

Experimental Workflow: Lipase-Catalyzed N-Acylation

Caption: Workflow for lipase-catalyzed kinetic resolution.

Materials and Reagents

-

Racemic piperidine-3-carbonitrile

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Acyl donor (e.g., ethyl acetate, vinyl acetate)

-

Organic solvent (e.g., Diisopropyl ether, Toluene, Tetrahydrofuran)

-

Sodium bicarbonate (sat. aq. solution)

-

Sodium sulfate (anhydrous)

-

Ethyl acetate (for extraction)

-

Silica gel for column chromatography

Equipment

-

Orbital shaker with temperature control

-

Reaction vials

-

Filtration apparatus

-

Rotary evaporator

-

Chromatography columns

-

Chiral HPLC system with a suitable chiral column (e.g., Chiralpak AD-H)

Experimental Procedure

-

Reaction Setup: In a sealed vial, dissolve racemic piperidine-3-carbonitrile (1.0 mmol, 110.15 mg) in the chosen organic solvent (10 mL).

-

Add the acyl donor. For ethyl acetate, it can be used as the solvent itself or in excess (e.g., 5-10 equivalents). For a more reactive acyl donor like vinyl acetate, use 1.5-2.0 equivalents.

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435, 100 mg).

-

Incubation: Place the vial in an orbital shaker and incubate at a controlled temperature (e.g., 30-50 °C).

-

Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 4-8 hours). Filter the enzyme and analyze the sample by chiral HPLC to determine the conversion and the enantiomeric excess (e.e.) of the substrate and the acylated product.

-

Reaction Termination: Once the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with the reaction solvent, dried, and potentially reused.

-

Work-up and Separation:

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 10 mL) to remove any acidic by-products, followed by brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Separate the acylated product from the unreacted piperidine-3-carbonitrile using silica gel column chromatography.

-

Data Presentation (Hypothetical Data)

Table 1: Screening of Solvents and Acyl Donors for Lipase-Catalyzed Resolution

| Entry | Acyl Donor | Solvent | Time (h) | Conversion (%) | e.e. Substrate (%) | e.e. Product (%) | E-value |

| 1 | Ethyl Acetate | Diisopropyl Ether | 48 | 51 | >99 | 96 | >200 |

| 2 | Vinyl Acetate | Toluene | 24 | 49 | 98 | >99 | >200 |

| 3 | Ethyl Acetate | Toluene | 48 | 45 | 82 | 98 | 65 |

| 4 | Vinyl Acetate | THF | 30 | 52 | 95 | 90 | 88 |

Protocol 2: Nitrilase-Catalyzed Kinetic Resolution by Hydrolysis

This protocol outlines a hypothetical approach for the kinetic resolution of racemic piperidine-3-carbonitrile via the enantioselective hydrolysis of the nitrile group to a carboxylic acid, catalyzed by a nitrilase. Nitrilases have been shown to perform enantioselective hydrolysis of various nitriles.[9][10][11]

Experimental Workflow: Nitrilase-Catalyzed Hydrolysis

Caption: Workflow for nitrilase-catalyzed kinetic resolution.

Materials and Reagents

-

Racemic piperidine-3-carbonitrile

-

Nitrilase-producing microbial strain (e.g., from Pseudomonas, Rhodococcus, or Alcaligenes genera) or purified nitrilase

-

Phosphate buffer (e.g., 0.1 M, pH 7.0-8.0)

-

Sodium hydroxide (0.1 M solution)

-

Hydrochloric acid (0.1 M solution)

-

Ethyl acetate or other suitable organic solvent for extraction

-

Anion exchange resin or other suitable material for separation

Equipment

-

Fermenter or shake flasks for cell cultivation (if using whole cells)

-

Centrifuge

-

pH-stat or pH meter

-

Temperature-controlled shaker or reactor

-

Lyophilizer (optional, for cell-free extract preparation)

-

Chiral HPLC system

Experimental Procedure

-

Enzyme Preparation (if using whole cells): Cultivate the nitrilase-producing microorganism in a suitable medium. Harvest the cells by centrifugation and wash with buffer. The resulting cell paste can be used directly or after lyophilization.

-

Reaction Setup: In a temperature-controlled reaction vessel, suspend racemic piperidine-3-carbonitrile (1.0 mmol, 110.15 mg) in phosphate buffer (20 mL, 0.1 M, pH 7.0).

-

Enzyme Addition: Add the nitrilase preparation (e.g., 50-100 mg of lyophilized cells or a specific activity of purified enzyme).

-

Incubation: Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C).

-

pH Control: Monitor the pH of the reaction. As the nitrile is hydrolyzed to a carboxylic acid, the pH will decrease. Maintain the pH at the desired setpoint (e.g., 7.0) by the controlled addition of a dilute base (e.g., 0.1 M NaOH) using a pH-stat or manual additions.

-

Monitoring: Track the reaction progress by analyzing aliquots via chiral HPLC. This will determine the conversion (based on substrate consumption) and the e.e. of the remaining nitrile and the formed carboxylic acid.

-

Reaction Termination: When the conversion is near 50%, terminate the reaction, for example, by adding a water-miscible organic solvent like acetone or by acidifying the mixture.

-

Work-up and Separation:

-

Centrifuge the reaction mixture to remove the cells/enzyme.

-

Adjust the pH of the supernatant to separate the carboxylic acid product from the unreacted basic nitrile. For instance, acidify the solution to protonate the piperidine nitrogen and extract the unreacted nitrile with an organic solvent.

-

Alternatively, use ion-exchange chromatography to separate the acidic product from the basic substrate.

-

Data Presentation (Hypothetical Data)

Table 2: Screening of Nitrilase Sources for Kinetic Resolution

| Entry | Nitrilase Source | pH | Time (h) | Conversion (%) | e.e. Substrate (%) | e.e. Product (%) | E-value |

| 1 | Rhodococcus rhodochrous | 7.5 | 12 | 50 | 98 | 98 | >100 |

| 2 | Pseudomonas fluorescens | 7.0 | 24 | 48 | 95 | 99 | >150 |

| 3 | Alcaligenes faecalis | 8.0 | 18 | 52 | 97 | 94 | 95 |

| 4 | Purified Nitrilase A | 7.0 | 8 | 49 | >99 | 97 | >200 |

Analytical Protocol: Chiral HPLC Analysis

Accurate determination of enantiomeric excess is crucial for evaluating the success of a kinetic resolution. As piperidine-3-carbonitrile lacks a strong chromophore, derivatization may be necessary for sensitive UV detection.[12]

Derivatization (Example)

-

To a sample of the reaction mixture (containing both the amine and the acylated product, or the nitrile and the acid), add a derivatizing agent such as p-toluenesulfonyl chloride in the presence of a base.[12] This will derivatize the secondary amine of both the unreacted substrate and the product from the lipase reaction, or the unreacted substrate from the nitrilase reaction, introducing a UV-active group.

HPLC Conditions (Example)

-

Instrument: HPLC with UV detector.

-

Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm).[12]

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 228 nm (after derivatization).[12]

-

Injection Volume: 10 µL.

Conclusion

The protocols detailed in these application notes provide a comprehensive starting point for developing an effective enzymatic kinetic resolution of racemic piperidine-3-carbonitrile. Both lipase-catalyzed N-acylation and nitrilase-catalyzed hydrolysis represent viable and green strategies for obtaining the enantiomerically pure forms of this important pharmaceutical building block. Optimization of the reaction parameters, including the choice of enzyme, solvent or pH, temperature, and reaction time, will be essential to achieve high enantioselectivity and yields.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02976A [pubs.rsc.org]

- 4. US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents [patents.google.com]

- 5. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN106831540A - It is a kind ofï¼Sï¼The preparation method of 3 piperidine carboxylic acids - Google Patents [patents.google.com]

- 7. chimia.ch [chimia.ch]

- 8. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: A Scalable Synthesis Protocol for (S)-Piperidine-3-carbonitrile Hydrochloride

Introduction

(S)-Piperidine-3-carbonitrile hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug development. Its rigid piperidine scaffold and the versatile nitrile functional group make it a valuable intermediate for the synthesis of a variety of biologically active molecules, including enzyme inhibitors and receptor ligands. This application note provides a detailed, three-step, large-scale synthesis protocol for (S)-Piperidine-3-carbonitrile hydrochloride, commencing with the asymmetric enzymatic reduction of N-Boc-3-piperidone. The described protocol is designed to be robust, scalable, and to afford the target compound with high enantiomeric purity and good overall yield.

Overall Reaction Scheme

The synthesis is divided into three key stages:

-

Asymmetric Biocatalytic Reduction: Enzymatic reduction of N-Boc-3-piperidone to yield (S)-N-Boc-3-hydroxypiperidine.

-

Nitrile Formation: Conversion of the hydroxyl group to a nitrile via a Mitsunobu reaction.

-

Deprotection and Salt Formation: Removal of the Boc protecting group and concurrent formation of the hydrochloride salt.

Experimental Protocols

Step 1: Large-Scale Synthesis of (S)-N-Boc-3-hydroxypiperidine

This step employs a ketoreductase (KRED) for the asymmetric reduction of N-Boc-3-piperidone, coupled with a glucose dehydrogenase (GDH) system for cofactor regeneration.

Materials:

-

N-Boc-3-piperidone

-

Ketoreductase (KRED) expressing E. coli cells

-

Glucose Dehydrogenase (GDH)

-

D-Glucose

-

NADP+

-

Phosphate buffer (pH 6.5-7.5)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

To a suitable reaction vessel, add phosphate buffer (10 volumes relative to the substrate).

-

Add D-Glucose (1.3 equivalents) and NADP+ (0.002 equivalents).

-

Introduce the KRED-expressing E. coli cells (e.g., 30 g/L wet cells) and GDH.[1]

-

Stir the mixture until all solids are dissolved.

-

Add N-Boc-3-piperidone (1 equivalent, e.g., 100 g/L) to the reaction mixture.[1][2]

-

Maintain the reaction temperature at 30-35°C and the pH at 6.5-7.5.[3][4]

-

Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 16-24 hours.[3][4]

-

Upon completion, extract the product with ethyl acetate (3 x 5 volumes).

-

Combine the organic layers, wash with brine (2 x 3 volumes), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine as an oil or a low-melting solid. The product is often of sufficient purity (>99% ee) for the next step without further purification.[2]

Step 2: Large-Scale Synthesis of (S)-N-Boc-3-cyanopiperidine

This step utilizes a Mitsunobu reaction for the conversion of the secondary alcohol to the nitrile with inversion of stereochemistry.

Materials:

-

(S)-N-Boc-3-hydroxypiperidine

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD)

-

Acetone cyanohydrin or other suitable cyanide source

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

In a large, inerted reaction vessel, dissolve (S)-N-Boc-3-hydroxypiperidine (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF (10 volumes).[3]

-

Add acetone cyanohydrin (1.5 equivalents) to the solution.

-

Cool the mixture to 0°C with an ice bath.

-

Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise, maintaining the internal temperature below 5°C.[3]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 6-8 hours.[3]

-

Monitor the reaction by TLC or HPLC until the starting material is consumed.

-

Filter the reaction mixture to remove the precipitated triphenylphosphine oxide.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate (10 volumes) and wash with saturated aqueous sodium bicarbonate (2 x 5 volumes) and brine (2 x 5 volumes).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain (S)-N-Boc-3-cyanopiperidine.

Step 3: Large-Scale Synthesis of (S)-Piperidine-3-carbonitrile hydrochloride

This final step involves the acidic removal of the Boc protecting group to yield the desired hydrochloride salt.

Materials:

-

(S)-N-Boc-3-cyanopiperidine

-

Anhydrous 4M HCl in Dioxane or Isopropanol

-

Anhydrous Diethyl ether or MTBE

Procedure:

-

Dissolve (S)-N-Boc-3-cyanopiperidine (1 equivalent) in a minimal amount of isopropanol or another suitable solvent in a reaction vessel equipped with a stirrer and a gas outlet.

-

Cool the solution to 0°C.

-

Slowly add an excess of 4M HCl in dioxane or isopropanol (e.g., 5-10 equivalents of HCl) to the stirred solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or HPLC.

-

Upon completion, add anhydrous diethyl ether or MTBE to the reaction mixture to precipitate the hydrochloride salt.

-

Filter the solid product, wash with cold diethyl ether or MTBE, and dry under vacuum to afford (S)-Piperidine-3-carbonitrile hydrochloride as a white to off-white solid.

Data Presentation

| Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity/ee (%) |

| 1 | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | KRED, GDH, D-Glucose, NADP+ | Phosphate Buffer | 30-35 | 16-24 | 90-98 | >99 ee |

| 2 | (S)-N-Boc-3-hydroxypiperidine | (S)-N-Boc-3-cyanopiperidine | PPh3, DIAD, Acetone Cyanohydrin | THF | 0 to RT | 6-8 | 70-85 | >99 |

| 3 | (S)-N-Boc-3-cyanopiperidine | (S)-Piperidine-3-carbonitrile hydrochloride | 4M HCl in Dioxane | Dioxane/Isopropanol | 0 to RT | 2-4 | 90-97 | >99 |

Visualizations

Caption: Synthetic workflow for (S)-Piperidine-3-carbonitrile hydrochloride.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Diisopropyl azodicarboxylate (DIAD) is a hazardous reagent and should be handled with care.

-

Cyanide-containing reagents are highly toxic. Handle with extreme caution and have appropriate quenching solutions (e.g., bleach) readily available.

-

The use of concentrated acids requires appropriate handling procedures.

Conclusion

This application note outlines a comprehensive and scalable three-step synthesis of (S)-Piperidine-3-carbonitrile hydrochloride. The protocol leverages an efficient enzymatic reduction for stereochemical control, a reliable Mitsunobu reaction for functional group transformation, and a straightforward deprotection/salt formation step. The provided methodologies and tabulated data offer a solid foundation for the large-scale production of this valuable chiral intermediate for pharmaceutical research and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Efficient synthesis of (S)-N-Boc-3-hydroxypiperidine using an (R)-specific carbonyl reductase from Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-alkylation Reactions of Piperidine-3-carbonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-alkylation of piperidine-3-carbonitrile hydrochloride, a key intermediate in the synthesis of various pharmaceutical compounds. The N-alkylation of this scaffold is a fundamental transformation for creating diverse libraries of molecules with potential therapeutic applications.

Introduction

Piperidine derivatives are integral components of many approved drugs and biologically active molecules, playing a significant role in medicinal chemistry.[1][2][3] The introduction of substituents on the piperidine nitrogen allows for the modulation of a compound's physicochemical properties, biological activity, selectivity, and pharmacokinetic profile.[4] N-substituted piperidine-3-carbonitrile derivatives, in particular, are valuable scaffolds in the development of agents targeting a range of diseases, including neurological disorders and cancer.[1]

This document outlines two primary methods for the N-alkylation of this compound: direct N-alkylation with alkyl halides and N-alkylation via reductive amination. The choice of method depends on factors such as the desired alkyl group, the scale of the reaction, and functional group tolerance.

Data Presentation: Comparison of N-Alkylation Methods

The following table summarizes typical reaction conditions and outcomes for the N-alkylation of piperidine derivatives. Note that the data presented is derived from general procedures for piperidines and may require optimization for this compound.

| Method | Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |

| Direct Alkylation | Alkyl bromide/iodide | K₂CO₃ | DMF | Room Temp. - 70 | 2 - 24 | 70-95 | A straightforward and common method. Over-alkylation to form quaternary ammonium salts can be a side reaction. |

| Alkyl bromide/iodide | NaH | DMF | 0 - Room Temp. | 1 - 6 | 75-90 | Requires anhydrous conditions and careful handling of sodium hydride. | |

| Alkyl halide | DIPEA | Acetonitrile | Room Temp. - 70 | 4 - 18 | 60-85 | DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base that can minimize side reactions. | |

| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 1 - 24 | 80-95 | A mild and highly selective method that avoids over-alkylation.[5] |

| Aldehyde/Ketone | NaBH₃CN | Methanol | Room Temp. | 2 - 12 | 75-90 | Requires careful pH control to avoid the release of toxic hydrogen cyanide.[5] |

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes the N-alkylation of this compound using an alkyl halide in the presence of a base. The initial deprotonation of the hydrochloride salt is crucial for the reaction to proceed.

Materials:

-

This compound

-

Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.)

-

Potassium carbonate (K₂CO₃), finely powdered and dried (2.5 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous DMF.

-

Add potassium carbonate (2.5 eq.) to the suspension. Stir the mixture at room temperature for 30 minutes to neutralize the hydrochloride and form the free base in situ.

-

Add the alkyl halide (1.1 eq.) dropwise to the stirring suspension.

-

Stir the reaction mixture at room temperature. The reaction can be gently heated (e.g., to 50-70 °C) to increase the rate if necessary.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the DMF.

-

Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperidine-3-carbonitrile.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of this compound with a carbonyl compound using sodium triacetoxyborohydride. This method is often preferred for its high selectivity and milder reaction conditions.[7][5]

Materials:

-

This compound

-

Aldehyde or ketone (e.g., benzaldehyde, acetone) (1.2 eq.)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

-

Triethylamine (TEA) (1.1 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard work-up and purification equipment

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous DCM.

-

Add triethylamine (1.1 eq.) to the suspension and stir for 15-20 minutes at room temperature to form the free base.

-

Add the aldehyde or ketone (1.2 eq.) to the mixture and stir for 1-2 hours to allow for the formation of the iminium ion intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirring solution. The reaction may be mildly exothermic.

-

Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperidine-3-carbonitrile.

Visualizations

The following diagrams illustrate the general workflows for the described N-alkylation methods.

Caption: General Workflow for Direct N-Alkylation.